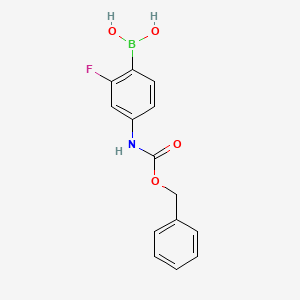

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

CAS No.: 874290-59-2

Cat. No.: VC2566105

Molecular Formula: C14H13BFNO4

Molecular Weight: 289.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874290-59-2 |

|---|---|

| Molecular Formula | C14H13BFNO4 |

| Molecular Weight | 289.07 g/mol |

| IUPAC Name | [2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid |

| Standard InChI | InChI=1S/C14H13BFNO4/c16-13-8-11(6-7-12(13)15(19)20)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) |

| Standard InChI Key | MPXQYNYBUZHTMR-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O |

| Canonical SMILES | B(C1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O |

Introduction

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a complex organic compound with the molecular formula C₁₄H₁₃BFNO₄ and a molecular weight of 289.07 g/mol . This compound is a boronic acid derivative, which is a class of compounds known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of a benzyloxy carbonyl (Cbz) group, a common protecting group in organic chemistry, suggests its potential use in peptide synthesis and other applications where temporary protection of amino groups is necessary.

Synthesis and Applications

The synthesis of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid typically involves the reaction of a suitably substituted aniline with a boronic acid precursor, followed by protection of the amino group with a benzyloxy carbonyl group. This compound is primarily used in research settings for organic synthesis and as a building block in the preparation of more complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura reactions, which are powerful tools for forming carbon-carbon bonds. The presence of the boronic acid group in (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid makes it a suitable partner for such reactions, allowing the formation of complex aromatic systems.

Peptide Synthesis

The benzyloxy carbonyl (Cbz) protecting group is commonly used in peptide synthesis to protect amino groups during the coupling process. This group can be easily removed under mild conditions, making it ideal for temporary protection.

Safety and Handling

Handling (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid requires caution due to its potential hazards. It is classified with hazard statements H315, H319, and H335, indicating risks of skin and eye irritation and respiratory tract irritation . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501, which advise avoiding inhalation, wearing protective gloves and eye protection, and washing thoroughly after handling .

Research Findings and Future Directions

Research on (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is primarily focused on its applications in organic synthesis and its potential as a building block for more complex molecules. Future studies may explore its use in novel cross-coupling reactions or as a precursor to biologically active compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume